molecular formula C24H25NO3S B11677565 Ethyl 2-[(biphenyl-4-ylcarbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate

Ethyl 2-[(biphenyl-4-ylcarbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate

Cat. No.: B11677565
M. Wt: 407.5 g/mol
InChI Key: FMVMHZUXPAAHKS-UHFFFAOYSA-N
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Description

ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a biphenyl amide group and an ethyl ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the biphenyl amide and the thiophene ring. One common synthetic route is as follows:

    Formation of Biphenyl Amide: The biphenyl amide can be synthesized by coupling 4-aminobiphenyl with an appropriate carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Synthesis of Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-ethylthiophene.

    Coupling of Biphenyl Amide and Thiophene: The biphenyl amide and thiophene ring can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can occur at the amide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The biphenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

    Catalysts: Palladium (Pd) catalysts for cross-coupling reactions

    Solvents: Tetrahydrofuran (THF), ethanol, dichloromethane (DCM)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines

    Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound for developing new drugs with anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: The compound is explored for its potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe for studying protein-ligand interactions and enzyme inhibition.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl amide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene ring can participate in π-π stacking interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives and biphenyl amides:

  • Similar Compounds

    • ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-(2-METHYLPROPYL)THIOPHENE-2-CARBOXYLATE
    • ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-(2-METHYLPROPYL)THIOPHENE-5-CARBOXYLATE
    • ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-(2-METHYLPROPYL)THIOPHENE-3-SULFONATE
  • Uniqueness

    • The specific positioning of the carboxylate group at the 3-position of the thiophene ring in ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE provides unique electronic and steric properties, influencing its reactivity and biological activity.
    • The combination of the biphenyl amide and thiophene ring in this compound offers a distinct scaffold for drug design and material science applications.

Properties

Molecular Formula

C24H25NO3S

Molecular Weight

407.5 g/mol

IUPAC Name

ethyl 4-(2-methylpropyl)-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H25NO3S/c1-4-28-24(27)21-20(14-16(2)3)15-29-23(21)25-22(26)19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-13,15-16H,4,14H2,1-3H3,(H,25,26)

InChI Key

FMVMHZUXPAAHKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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